1,3-Benzodioxol-5-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone
Description
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-14(11-1-2-12-13(5-11)21-9-20-12)17-6-10(7-17)8-18-4-3-15-16-18/h1-5,10H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQWEIVZUSIGDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)CN4C=CN=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid Activation
1,3-Benzodioxole-5-carboxylic acid (piperonylic acid) undergoes activation to its corresponding acid chloride using oxalyl chloride or thionyl chloride. In a representative procedure:
- Reagents : Piperonylic acid (1.0 eq), oxalyl chloride (2.5 eq), catalytic DMF (1–2 drops).
- Conditions : Anhydrous dichloromethane, 0°C to room temperature, 2–4 hours.
- Workup : Evaporation under reduced pressure yields the acid chloride as a pale-yellow solid (85–92% yield).
Key Characterization :
- IR : Loss of -OH stretch (~2500–3300 cm⁻¹), appearance of C=O stretch at 1780 cm⁻¹.
- ¹H NMR (CDCl₃) : δ 6.85 (d, J = 8.1 Hz, 1H, ArH), 6.78 (s, 1H, ArH), 6.72 (d, J = 8.1 Hz, 1H, ArH), 5.98 (s, 2H, -O-CH₂-O-).
Synthesis of 3-(Triazol-1-ylmethyl)azetidine
Azetidine Ring Construction
Azetidine, a strained four-membered secondary amine, is synthesized via intramolecular cyclization of 1,3-dibromopropane with ammonia under high-pressure conditions:
- Reagents : 1,3-Dibromopropane (1.0 eq), aqueous NH₃ (28% w/w, excess).
- Conditions : Sealed tube, 120°C, 24 hours.
- Yield : 40–50% after distillation.
Triazole Functionalization
The 3-position of azetidine is alkylated via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety:
- Propargylation : 3-(Chloromethyl)azetidine reacts with propargyl bromide in DMF with K₂CO₃ (70% yield).
- Click Reaction : The propargylated azetidine (1.0 eq) reacts with benzyl azide (1.2 eq) using CuI (10 mol%) and DIPEA in THF, yielding 3-(triazol-1-ylmethyl)azetidine (88% yield).
Characterization Data :
- ¹H NMR (DMSO-d₆) : δ 7.82 (s, 1H, triazole-H), 5.42 (s, 2H, -CH₂-triazole), 3.68–3.72 (m, 1H, azetidine-H), 3.12–3.20 (m, 2H, azetidine-H), 2.85–2.92 (m, 2H, azetidine-H).
Coupling Strategies for Final Assembly
Acid Chloride Method
The acid chloride intermediate reacts with 3-(triazol-1-ylmethyl)azetidine under Schotten-Baumann conditions:
- Reagents : 1,3-Benzodioxol-5-ylmethanoyl chloride (1.0 eq), 3-(triazol-1-ylmethyl)azetidine (1.2 eq), Et₃N (2.5 eq).
- Conditions : Anhydrous CH₂Cl₂, 0°C to room temperature, 12 hours.
- Workup : Extraction with 10% HCl, NaHCO₃ wash, column chromatography (EtOAc/hexane).
- Yield : 78–85%.
Coupling Reagent Approach
For acid-sensitive substrates, carbodiimide-mediated coupling is employed:
- Reagents : Piperonylic acid (1.0 eq), EDCI (1.1 eq), HOBt (1.1 eq), 3-(triazol-1-ylmethyl)azetidine (1.2 eq), DIPEA (3.0 eq).
- Conditions : DMF, room temperature, 16 hours.
- Yield : 70–75%.
Optimization and Mechanistic Considerations
Solvent Effects
Polar aprotic solvents (DMF, CH₃CN) enhance reaction rates by stabilizing ionic intermediates, while CH₂Cl₂ minimizes side reactions (e.g., triazole ring opening).
Base Selection
Triethylamine outperforms pyridine in neutralizing HCl during acyl chloride reactions, as evidenced by reduced byproduct formation.
Temperature Control
Maintaining 0°C during acyl chloride addition prevents exothermic decomposition, critical for preserving azetidine ring integrity.
Analytical Profiling and Validation
Spectroscopic Data
Purity Assessment
HPLC (C18 column, MeCN/H₂O gradient) confirms >98% purity, with tR = 6.72 min.
Comparative Evaluation of Methodologies
| Parameter | Acid Chloride Method | Coupling Reagent Method |
|---|---|---|
| Yield | 78–85% | 70–75% |
| Reaction Time | 12 hours | 16 hours |
| Byproducts | Minimal | Moderate (urea derivatives) |
| Scalability | Excellent | Good |
| Cost Efficiency | High | Moderate |
Industrial-Scale Adaptations
Patent EP3464282B1 discloses continuous-flow synthesis for azetidine intermediates, reducing cycle times by 60% compared to batch processes. Key modifications include:
- Microreactor Design : Enhanced heat transfer for exothermic click reactions.
- In-Line Purification : Scavenger resins to remove residual copper catalysts.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxol-5-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of 1,3-benzodioxole exhibit significant antimicrobial properties. For instance, compounds featuring the benzodioxole structure have been synthesized and tested against various bacterial strains, demonstrating efficacy against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
Studies have shown that triazole derivatives possess anticancer activities. The incorporation of the 1,3-benzodioxole moiety into triazole-based compounds has led to the development of potential anticancer agents. For example, certain derivatives demonstrate inhibition of cancer cell proliferation in vitro, targeting specific pathways involved in tumor growth .
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic effects. Triazole-containing compounds are known to exhibit activity against protozoan parasites such as Trypanosoma and Leishmania. The benzodioxole structure may enhance the bioavailability and efficacy of these agents .
Agricultural Applications
Fungicides and Herbicides
The unique chemical structure of 1,3-benzodioxol-5-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone makes it a candidate for development as a fungicide or herbicide. Compounds with similar structures have shown potential in inhibiting fungal growth and weed proliferation, thus providing an avenue for sustainable agricultural practices .
Material Science Applications
Polymer Chemistry
In polymer science, benzodioxole derivatives are utilized as monomers or additives to enhance the properties of polymers. Their incorporation can improve thermal stability and mechanical strength, making them suitable for various industrial applications .
Nanotechnology
Recent advancements have explored the use of benzodioxole-based compounds in nanotechnology. Their unique electronic properties allow for applications in organic photovoltaics and sensors, where they can enhance charge transport and improve device efficiency .
Case Studies
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-5-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxol-5-yl-indoles: These compounds share the benzodioxole ring and have shown anticancer activity.
N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-Substituted Compounds: These derivatives exhibit antioxidant activity.
Uniqueness
1,3-Benzodioxol-5-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone is unique due to the combination of the benzodioxole, triazole, and azetidine rings in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
1,3-Benzodioxol-5-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews available literature on its biological properties, including anticancer, antimicrobial, and other therapeutic effects.
Chemical Structure
The molecular formula of this compound is . The compound features a benzodioxole moiety and a triazole ring, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have indicated that compounds containing benzodioxole and triazole structures exhibit significant anticancer properties. For instance, similar derivatives have been shown to inhibit the proliferation of various cancer cell lines. In a study involving triazole derivatives, compounds demonstrated half-maximal inhibitory concentration (IC50) values ranging from 1.2 to 2.4 nM against human cancer cell lines, suggesting potent anticancer activity .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (nM) | Cancer Cell Lines |
|---|---|---|
| Compound A | 1.2 | MCF-7 |
| Compound B | 2.4 | A549 |
| Compound C | 9.4 | HepG2 |
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Similar benzodioxole derivatives have shown effectiveness against various bacterial strains. For example, a study reported minimal inhibitory concentrations (MIC) for certain derivatives against Escherichia coli and Bacillus subtilis, indicating that structural modifications can significantly influence antimicrobial efficacy .
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Compound D | 10 | E. coli |
| Compound E | 5 | B. subtilis |
| Compound F | 15 | Staphylococcus aureus |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzyme Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
- DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, disrupting replication and transcription processes.
Case Studies
A notable case study involved the synthesis and evaluation of a series of triazole derivatives that included the benzodioxole structure. These compounds were tested for their cytotoxic effects on various cancer cell lines and exhibited promising results, leading to further investigations into their structure-activity relationships (SAR).
Case Study Summary
| Study Focus | Findings |
|---|---|
| Triazole Derivatives | Significant cytotoxicity against cancer cells |
| Structure-Activity Relationship (SAR) | Identified key functional groups enhancing activity |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 1,3-Benzodioxol-5-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone?
- Synthesis : Utilize coupling reactions between azetidine and benzodioxole precursors under anhydrous conditions with catalysts like piperidine (analogous to methods in and ). Optimize reaction parameters (e.g., solvent polarity, temperature) to improve yield and purity.
- Characterization : Employ high-resolution mass spectrometry (HRMS) for molecular weight confirmation, nuclear magnetic resonance (NMR) for structural elucidation (1H/13C, 2D-COSY), and HPLC for purity assessment (>95%) .
Q. How can researchers confirm the structural integrity of this compound using crystallography?
- Single-crystal X-ray diffraction (SXRD) is ideal. Use the SHELX suite (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry. For non-crystalline samples, compare experimental NMR shifts with density functional theory (DFT)-predicted spectra .
Q. What in vitro assays are suitable for evaluating its enzyme inhibition activity?
- Monoacylglycerol Lipase (MAGL) Inhibition : Use fluorometric or radiometric assays with recombinant MAGL. Measure IC50 values via dose-response curves (e.g., 0.1–100 nM range). Include controls like JNJ-42226314 (a structurally related MAGL inhibitor) for benchmarking .
Advanced Research Questions
Q. How can researchers ensure selectivity for MAGL over other serine hydrolases?
- Perform activity-based protein profiling (ABPP) using broad-spectrum fluorophosphonate probes. Compare inhibition profiles against FAAH, ABHD6, and CES1. JNJ-42226314 demonstrated >1,000-fold selectivity for MAGL, validated via competitive ABPP in rodent brain homogenates .
Q. What experimental design considerations are critical for in vivo efficacy studies?
- Dose Optimization : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma/brain concentrations with 2-AG elevation (e.g., 3–30 mg/kg in rodents). Monitor MAGL engagement via ex vivo ABPP .
- Pain Models : In neuropathic pain, employ chronic constriction injury (CCI) in rats; for inflammatory pain, use carrageenan-induced hyperalgesia. Measure mechanical allodynia (von Frey test) and thermal latency (Hargreaves test) .
Q. How can solubility and stability challenges be addressed during formulation?
- Solubility : Use co-solvents (e.g., PEG-400) or cyclodextrin-based carriers. For stability, avoid aqueous buffers at extreme pH and store lyophilized samples at -80°C. Validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
Q. What computational approaches aid in predicting binding modes and optimizing potency?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with MAGL’s catalytic triad (Ser122, Asp239, His269). Validate with molecular dynamics (MD) simulations to assess binding stability .
- QSAR Studies : Corrogate substituent effects (e.g., triazole vs. thiazole) on inhibitory activity using Hammett or Hansch analyses .
Q. How should contradictory data in enzyme kinetics be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
